molecular formula C6H6N4O B1342909 1H-Imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 91296-21-8

1H-Imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1342909
CAS No.: 91296-21-8
M. Wt: 150.14 g/mol
InChI Key: PGGJZSJMVUUZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Groebke–Blackburn–Bienaymé reaction (GBB reaction) is a widely used approach that allows for the rapid construction of imidazo[1,2-b]pyrazole derivatives . This method involves the reaction of 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate with aldehydes and isocyanides in a one-pot, two-step process.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .

Chemical Reactions Analysis

1H-Imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazo[1,2-b]pyrazole derivatives with enhanced biological activities .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
1H-Imidazo[1,2-b]pyrazole-7-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogenic microorganisms. The mechanism involves disrupting cellular processes essential for microbial survival, making it a candidate for developing new antimicrobial agents.

Anticancer Properties
The compound has been extensively studied for its anticancer effects, particularly against leukemia and solid tumors. Research indicates that this compound derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of specific signaling pathways (e.g., ERK phosphorylation) and the modulation of gene expression related to cell survival and proliferation.

The following table summarizes key findings from recent studies on the anticancer activity of this compound:

CompoundCell LineIC50 (nM)Mechanism of Action
DU385HL-6016.54Induces apoptosis via ERK pathway
DU283MOLT-460.48Differentiation-coupled apoptosis
DU441MV-4-1132.25Alters gene expression related to apoptosis

Anti-inflammatory Effects
Additionally, this compound has demonstrated anti-inflammatory properties. It modulates inflammatory pathways and can reduce cytokine production in various models of inflammation.

Medicinal Applications

Drug Development
Due to its pharmacological properties, this compound is being investigated as a potential therapeutic agent for various diseases. Its derivatives have shown promise in treating conditions such as:

  • Acute Myeloid Leukemia : Certain derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase, which is crucial in hematological malignancies.
  • Breast Cancer : The compound library has been tested against breast cancer cell lines (e.g., MCF-7), with some derivatives exhibiting sub-micromolar activity.

Research has established structure–activity relationships (SAR) that help optimize the efficacy of these compounds. For instance, modifications at specific positions on the imidazo[1,2-b]pyrazole scaffold significantly impact their cytotoxicity against cancer cells.

Industrial Applications

Dyes and Pigments
The unique chemical structure and reactivity of this compound make it suitable for use in the production of dyes and pigments. Its ability to form stable complexes with metals allows it to be utilized in various industrial applications beyond pharmaceuticals.

Case Studies

Several case studies highlight the efficacy of this compound in different research contexts:

  • Study on Antitumor Activity : A library of imidazo[1,2-b]pyrazole-7-carboxamides was synthesized and tested against multiple cancer cell lines. The study revealed that certain derivatives demonstrated potent cytotoxicity with IC50 values below 1 μM, indicating strong potential for drug development in oncology .
  • Mechanistic Insights into Leukemia Treatment : Research focused on the differentiation-coupled apoptosis mechanism exhibited by this compound in immature myeloid cells. The study found that specific derivatives could significantly alter gene expression related to cell survival pathways .
  • Optimization of Antimicrobial Activity : Investigations into the antimicrobial properties led to the identification of several effective derivatives capable of inhibiting a range of pathogens. The structure–activity relationship analysis provided insights into optimizing these compounds for enhanced efficacy .

Comparison with Similar Compounds

1H-Imidazo[1,2-b]pyrazole-7-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1H-Imidazo[1,2-b]pyrazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Overview of Biological Activities

This compound has been shown to exhibit various biological activities:

  • Anticancer Activity : The compound has demonstrated potent cytotoxic effects against several cancer cell lines, particularly acute myeloid leukemia (AML) cells. It induces apoptosis through mechanisms involving the activation of specific signaling pathways.
  • Antimicrobial Properties : Preliminary studies indicate efficacy against certain bacterial strains and fungi, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with cellular signaling pathways:

  • Apoptosis Induction : Research indicates that the compound activates ERK phosphorylation and influences Bcl-xl and pAkt levels, leading to apoptosis in immature myeloid cells. For example, in HL-60 leukemia cells, treatment with this compound resulted in a significant increase in apoptotic markers such as Annexin V staining and mitochondrial depolarization .
  • Differentiation Effects : The compound promotes differentiation in myeloid cells, evidenced by changes in cell surface markers (e.g., increased CD11b expression) and functional assays demonstrating enhanced myeloperoxidase activity .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to optimize the biological activity of this compound derivatives. The following table summarizes key findings from various studies:

CompoundCell LineIC50 (μM)Mechanism of Action
DU385HL-600.183Induces apoptosis via ERK pathway activation
DU443MOLT-460.48Less effective compared to DU385
DU325MV-4-1116.54Promotes differentiation and apoptosis
DU63MCF-71.24Induces apoptosis; significant cytotoxicity observed

The optimization process revealed that specific substitutions on the imidazo[1,2-b]pyrazole scaffold significantly enhance potency against leukemia cell lines. Notably, the presence of hydroxyl groups at certain positions was associated with increased cytotoxicity.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Study on HL-60 Cells : In a study investigating the effects of various derivatives on HL-60 cells, it was found that compound DU385 induced a marked increase in apoptotic cells at concentrations as low as 0.183 μM. The study also noted alterations in gene expression related to oxidative stress and apoptosis pathways after treatment .
  • Differentiation in AML Cells : Another study focused on patient-derived AML cells showed that treatment with imidazo[1,2-b]pyrazole derivatives led to increased expression of differentiation markers (CD11b) while decreasing others (CD33), indicating a shift towards granulocytic differentiation coupled with apoptosis induction .
  • In Vivo Studies : Preliminary in vivo studies suggest potential therapeutic benefits of these compounds in mouse models of leukemia. These studies are essential for evaluating the translational potential of these compounds into clinical settings.

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGJZSJMVUUZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616275
Record name 5H-Imidazo[1,2-b]pyrazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91296-21-8
Record name 5H-Imidazo[1,2-b]pyrazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 5
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-Imidazo[1,2-b]pyrazole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.